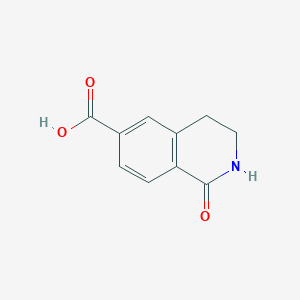

6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-

Description

6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- is a tetrahydroisoquinoline derivative featuring a ketone group at position 1 and a carboxylic acid moiety at position 6 of the isoquinoline scaffold. Tetrahydroisoquinoline derivatives are widely studied for their roles in drug discovery, particularly in targeting neurological disorders, antimicrobial agents, and enzyme inhibitors .

The molecular formula of the compound is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol (based on analogous 1-oxo derivatives) . Its IUPAC name is 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylic acid, and it is characterized by a partially saturated isoquinoline ring system. The ketone group at position 1 and carboxylic acid at position 6 confer distinct electronic and steric properties, influencing solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTKUMVVHVMUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501207882 | |

| Record name | 1,2,3,4-Tetrahydro-1-oxo-6-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933752-38-6 | |

| Record name | 1,2,3,4-Tetrahydro-1-oxo-6-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-oxo-6-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler cyclization, where an amino acid derivative undergoes cyclization in the presence of an aldehyde or ketone. This reaction is often carried out under acidic conditions to facilitate the formation of the isoquinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.20 g/mol

- Key Difference : Replaces the 1-oxo group with a hydroxyl (-OH) group.

- Impact : The hydroxyl group enhances hydrogen-bonding capacity but reduces electrophilicity compared to the ketone. This substitution may alter metabolic stability and target binding affinity .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

- Molecular Formula: C₁₀H₁₀Cl₃NO₂ (including HCl)

- Molecular Weight : 294.56 g/mol

- Key Difference : Chlorine atoms at positions 5 and 7, plus a hydrochloride salt.

- The hydrochloride salt enhances solubility in aqueous media .

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.19 g/mol

- Key Difference : Carboxylic acid group at position 7 instead of 4.

Substitution Patterns and Pharmacological Relevance

- Halogenated Derivatives : Chlorine or fluorine substitutions improve binding to hydrophobic pockets in proteins. For example, the 5,7-dichloro derivative is critical in Lifitegrast, a drug targeting integrin receptors .

- Stereochemical Variations: Compounds like (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid highlight the importance of chirality in biological activity, with enantiomers showing differing potencies .

Physicochemical Properties

| Property | Target Compound | 6-Hydroxy Analog | 5,7-Dichloro-HCl Salt |

|---|---|---|---|

| Molecular Weight | 191.19 g/mol | 193.20 g/mol | 294.56 g/mol |

| Solubility | Moderate (polar groups) | High (hydroxyl group) | High (HCl salt) |

| LogP (Predicted) | ~1.2 | ~0.8 | ~2.5 |

| Key Functional Groups | Ketone, carboxylic acid | Hydroxyl, carboxylic acid | Cl, HCl, carboxylic acid |

- Synthetic Challenges : Diastereoselective synthesis is required for chiral analogs (e.g., 3-carboxylic acid derivatives), demanding precise catalytic conditions .

Biological Activity

6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : 6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-

- CAS Number : 1245798-39-3

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.18 g/mol

Biological Activities

The compound exhibits a range of biological activities:

1. Antihypertensive Effects

Research indicates that derivatives of tetrahydroisoquinoline compounds have significant angiotensin-converting enzyme (ACE) inhibitory effects. For instance, a study demonstrated that certain derivatives showed an IC50 value of for ACE inhibition, suggesting potential use in treating hypertension .

2. Neuroprotective Properties

Isoquinoline derivatives are known for their neuroprotective effects against neurodegenerative diseases. The structural similarity of 6-Isoquinolinecarboxylic acid to other neuroprotective agents suggests it may also provide similar benefits by modulating neurotransmitter systems and reducing oxidative stress .

3. Antimicrobial Activity

Several studies have reported that isoquinoline derivatives exhibit antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or function, making them candidates for further investigation as antimicrobial agents .

Case Studies and Research Findings

The biological activities of 6-Isoquinolinecarboxylic acid can be attributed to several mechanisms:

- ACE Inhibition : By inhibiting ACE, the compound reduces the formation of angiotensin II, leading to vasodilation and lower blood pressure.

- Neurotransmitter Modulation : It may affect the levels of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive function.

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells.

Q & A

What are the common synthetic routes for 6-Isoquinolinecarboxylic Acid, 1,2,3,4-Tetrahydro-1-oxo- derivatives, and how do their yields compare?

Basic Research Question

The synthesis of 1-oxo-tetrahydroisoquinoline derivatives often involves cyclization reactions or spiroheterocyclic formation. For example, homophthalic anhydride reacts with ketimines to form 3-spiroisoquinoline carboxylic acids, though yields vary depending on substituents . Alternative methods include multi-step protocols, such as cyclopropylamine addition followed by cyclization, which avoids racemic mixtures by using chiral amines with protecting groups (e.g., tert-butyloctahydro-pyrrolo-pyridine derivatives) . Comparative yield data from these methods are critical for selecting scalable routes.

How can enantiomeric purity be maintained during the synthesis of 1-oxo-tetrahydroisoquinoline derivatives?

Advanced Research Question

Racemic mixtures are a challenge in spiroheterocyclic synthesis. demonstrates that introducing chiral amines with protective groups (e.g., Boc-protected pyrrolopyridine) ensures enantiomerically pure intermediates, as confirmed by NMR and crystallization . Methodologically, asymmetric induction via chiral auxiliaries or catalysts should be prioritized, followed by X-ray crystallography to validate stereochemistry . For example, the use of (4aS,7aS)-tert-butyloctahydro-pyrrolo-pyridine eliminates the need for chromatographic separation, improving enantioselectivity .

What structural characterization methods are most reliable for confirming the spirocyclic architecture of 1-oxo-tetrahydroisoquinoline derivatives?

Basic Research Question

X-ray crystallography is the gold standard for resolving spirocyclic structures, as shown in for 1'-methyl-1-oxo-spiro[isoquinoline-3,4'-piperidine] derivatives . Complementary techniques include:

- DFT calculations to predict bond angles and compare with experimental data.

- NMR spectroscopy (e.g., NOESY for spatial proximity analysis) .

- IR spectroscopy to confirm carbonyl (C=O) and carboxylic acid (COOH) functional groups .

How can computational methods (e.g., DFT) predict the reactivity of 1-oxo-tetrahydroisoquinoline derivatives in catalytic systems?

Advanced Research Question

DFT calculations are critical for modeling electronic properties and reaction pathways. used ab initio calculations to analyze steric and electronic effects in spiroheterocycles, identifying reactive sites for functionalization . For example, the electron-deficient isoquinoline ring may favor nucleophilic attack at the 6-position. Researchers should combine DFT with experimental validation (e.g., kinetic studies) to refine predictions. Applications in coordination polymers (e.g., copper(I) alkynyl clusters) further highlight the role of computational design in material science .

What safety protocols are recommended for handling 1-oxo-tetrahydroisoquinoline derivatives in laboratory settings?

Basic Research Question

Safety data sheets (SDS) for structurally similar compounds (e.g., 2'-Cyclohexyl-spiro[cyclopentane-isoquinoline] carboxylic acid) recommend:

- Personal protective equipment (PPE): EN 166-certified goggles, nitrile gloves, and lab coats .

- Ventilation: Use fume hoods to minimize inhalation risks.

- First aid: Flush eyes/skin with water for 15 minutes and seek medical attention for exposure .

How do 1-oxo-tetrahydroisoquinoline derivatives perform as ligands in coordination polymers, and what factors influence their stability?

Advanced Research Question

highlights 6-isoquinolinecarboxylic acid as a ligand in copper(I) alkynyl cluster-based polymers (CACPs). Key factors include:

- Ligand geometry: Pyridine-carboxylic acid ligands (e.g., IQL) enable multidimensional frameworks via N- and O-donor sites.

- Steric effects: Bulky substituents (e.g., cyclohexyl groups) may reduce packing efficiency but enhance thermal stability .

- pH sensitivity: Protonation/deprotonation of carboxylic acid groups can alter coordination modes. Stability is often assessed via TGA and PXRD under varying conditions .

What strategies improve the yield of cyclization steps in 1-oxo-tetrahydroisoquinoline synthesis?

Advanced Research Question

Cyclization efficiency depends on reaction conditions and intermediates. achieved 73% yield via:

- Temperature control: Heating at 378 K in 1,2-dichlorobenzene with AlCl₃ .

- Protecting groups: Boc protection prevents side reactions during amine addition .

- Workup optimization: Adjusting pH to 10 post-reaction minimizes byproduct formation .

How do substituents on the isoquinoline ring influence biological activity in metal complexes?

Advanced Research Question

Substituents like hydroxyl or methoxy groups enhance metal-binding affinity. studied copper complexes with L-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, showing improved stability constants (log K) compared to histidine analogues. Bioactivity correlates with:

- Chelation strength: Electron-donating groups stabilize metal coordination.

- Lipophilicity: Methoxy/ethoxy groups (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) enhance membrane permeability .

What analytical challenges arise in resolving cis/trans isomerism in 1-oxo-tetrahydroisoquinoline derivatives?

Advanced Research Question

NMR alone may not resolve cis/trans isomers due to overlapping signals. combined GC-MS and X-ray crystallography to confirm the cis-configuration of a methyl pyrroloquinoline carboxylate derivative . Advanced strategies include:

- Dynamic NMR to study isomerization kinetics.

- Vibrational circular dichroism (VCD) for absolute configuration determination.

How can 1-oxo-tetrahydroisoquinoline derivatives be functionalized for material science applications?

Advanced Research Question

Post-synthetic modifications (PSMs) include:

- Carboxylic acid activation: Convert COOH to amides or esters for polymer incorporation .

- Electrophilic substitution: Bromination at the 6-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Coordination tuning: Introduce pyridine or quinoline moieties to modulate ligand field strength in metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.